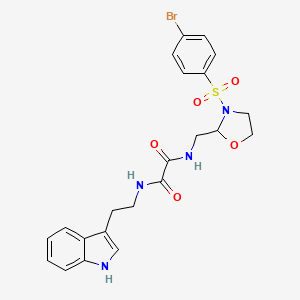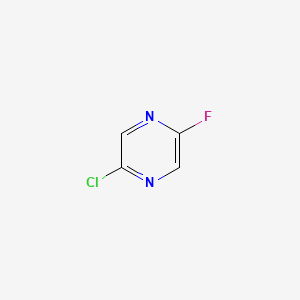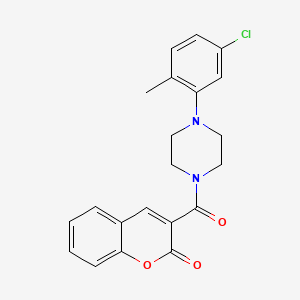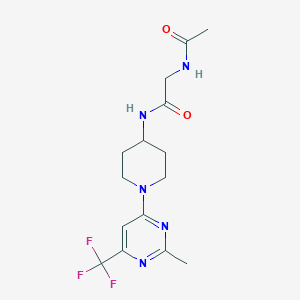![molecular formula C19H21NO5S B2970160 1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid CAS No. 793727-34-1](/img/structure/B2970160.png)
1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications in Alcohol Oxidation Sulfonated Schiff base copper(II) complexes, derived from reactions involving sulfonic acid compounds similar to 1-(2-Methoxybenzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid, have been investigated for their efficiency and selectivity as catalysts in the oxidation of alcohols. These complexes demonstrate high selectivity and quantitative yields in the oxidation of primary and secondary alcohols under solvent- and additive-free conditions, highlighting their potential in synthetic chemistry and industrial applications (Hazra et al., 2015).
Structural Studies for Antineoplastic Applications The structural and conformational studies of solvated compounds closely related to 1-(2-Methoxybenzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid have been explored for potential antineoplastic (anti-cancer) applications. X-ray analysis and molecular orbital methods have provided insights into the molecular structure, which is crucial for understanding the biological activity and developing new therapeutic agents (Banerjee et al., 2002).
Synthesis and Ionization Studies Research into the synthesis of novel compounds, including derivatives of 1,8-dioxoacridine carboxylic acid, which share functional groups with 1-(2-Methoxybenzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid, has been conducted. These studies focus on determining ionization constants in various solvent mixtures, providing valuable data for the design and application of these compounds in different chemical environments (Saygili et al., 2015).
Antimicrobial Activity The synthesis of new pyridine derivatives, incorporating sulfonamide groups similar to those in 1-(2-Methoxybenzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid, has been carried out. These compounds have been evaluated for their antimicrobial properties, indicating their potential utility in developing new antibacterial and antifungal agents (Patel & Agravat, 2009).
Luminescent Properties of Metal-Organic Complexes The synthesis and structural characterization of rare earth metal-organic complexes involving hydroxyl and carboxyl-modified arenesulfonate demonstrate unique luminescent properties. These complexes, incorporating structural elements related to 1-(2-Methoxybenzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid, show potential for applications in optical materials and sensors (Xiao et al., 2017).
Mecanismo De Acción
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, compounds with a piperidine structure often interact with various receptors in the nervous system . .
Mode of Action
The mode of action would depend on the compound’s targets. For example, if the compound targets receptors in the nervous system, it might bind to these receptors and alter their activity, leading to changes in nerve signal transmission .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. If it interacts with receptors in the nervous system, it might influence pathways related to neurotransmitter synthesis, release, or reuptake .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. For instance, the presence of a carboxylic acid group might influence how the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound alters nerve signal transmission, this could lead to changes in sensation, mood, or motor control .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . For instance, the compound might be more stable and effective at certain pH levels or temperatures.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-25-16-9-5-6-10-17(16)26(23,24)20-13-11-19(12-14-20,18(21)22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVARDKXZACNYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)

